Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-
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Overview
Description
Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propanamide group, a chloro substituent, and an azo linkage connecting two aromatic rings. The compound’s molecular formula is C20H21ClN6O3, and it has a molecular weight of 428.87 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- typically involves multiple steps, including the formation of the azo linkage and the introduction of the chloro and diethylamino substituents. One common synthetic route involves the diazotization of 2-cyano-4-nitroaniline, followed by coupling with 5-(diethylamino)aniline. The resulting azo compound is then reacted with 3-chloropropionyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amides, hydrazo compounds, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the chloro, azo, and diethylamino substituents.
3-Chloro-N-(2-(2-(2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)propanamide: A closely related compound with similar substituents and functional groups.
Uniqueness
Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azo linkage and the specific arrangement of substituents make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
68214-65-3 |
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Molecular Formula |
C20H21ClN6O3 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
3-chloro-N-[2-[(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide |
InChI |
InChI=1S/C20H21ClN6O3/c1-3-26(4-2)15-5-8-18(19(12-15)23-20(28)9-10-21)25-24-17-7-6-16(27(29)30)11-14(17)13-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,28) |
InChI Key |
DZCVQWOJMDITIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NC(=O)CCCl |
Origin of Product |
United States |
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